3-Azetidinyl tetrahydro-2H-pyran-4-carboxylate trifluoroacetate
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Overview
Description
3-Azetidinyl tetrahydro-2H-pyran-4-carboxylate trifluoroacetate is a chemical compound with the molecular formula C11H16F3NO5 It is known for its unique structure, which includes an azetidine ring fused with a tetrahydropyran ring and a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinyl tetrahydro-2H-pyran-4-carboxylate trifluoroacetate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through cyclization reactions involving dihydropyran and suitable nucleophiles.
Coupling of the Azetidine and Tetrahydropyran Rings: The azetidine and tetrahydropyran rings are coupled through esterification or amidation reactions.
Introduction of the Trifluoroacetate Group: The trifluoroacetate group is introduced through reactions with trifluoroacetic anhydride or trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Azetidinyl tetrahydro-2H-pyran-4-carboxylate trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine or tetrahydropyran derivatives.
Scientific Research Applications
3-Azetidinyl tetrahydro-2H-pyran-4-carboxylate trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azetidinyl tetrahydro-2H-pyran-4-carboxylate trifluoroacetate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cell Membranes: Affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- **3-Azetidinyl tetrahydro-2H-pyran-
Properties
Molecular Formula |
C11H16F3NO5 |
---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
azetidin-3-yl oxane-4-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H15NO3.C2HF3O2/c11-9(13-8-5-10-6-8)7-1-3-12-4-2-7;3-2(4,5)1(6)7/h7-8,10H,1-6H2;(H,6,7) |
InChI Key |
DYLKEPFKHFYNGM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)OC2CNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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